

Application Notes and Protocols for the Sensory Evaluation of Rebaudioside I

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Compound of Interest

Compound Name: *Rebaudioside I*

Cat. No.: *B3027040*

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These application notes provide a comprehensive guide to the sensory evaluation of **Rebaudioside I** (Reb I), a minor steviol glycoside. Due to the limited publicly available sensory data specific to Reb I, this document outlines protocols and comparative data from closely related and well-characterized rebaudiosides, such as Rebaudioside A (Reb A), Rebaudioside D (Reb D), and Rebaudioside M (Reb M). These protocols are designed to enable researchers to conduct a thorough sensory characterization of novel sweeteners like Reb I.

Introduction to Rebaudioside I and its Sensory Profile

Rebaudioside I is a steviol glycoside found in the leaves of the *Stevia rebaudiana* plant. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. The sensory profile of a steviol glycoside is a critical determinant of its applicability in food, beverage, and pharmaceutical formulations. Key sensory attributes include sweetness potency, temporal profile (onset and duration of sweetness), and the presence of off-tastes such as bitterness, licorice, and a lingering aftertaste.

While specific quantitative sensory data for **Rebaudioside I** is not extensively documented in publicly available literature, its structural similarity to other rebaudiosides suggests it likely interacts with the sweet taste receptors (T1R2/T1R3) and potentially with bitter taste receptors (TAS2R4 and TAS2R14)[1][2][3]. The nature and intensity of these interactions will define its

unique sensory profile. The following sections provide protocols to quantitatively assess these attributes for **Rebaudioside I**.

Quantitative Sensory Data of Comparative Rebaudiosides

To establish a benchmark for the sensory evaluation of **Rebaudioside I**, the following tables summarize quantitative data for the well-researched Rebaudioside A, D, and M. These compounds are often compared to sucrose for their sensory characteristics.

Table 1: Comparative Sweetness Potency of Rebaudioside A, D, and M

Sweetener	Sweetness Potency (vs. Sucrose)	Notes
Rebaudioside A	200-300 times	Often exhibits a noticeable bitter aftertaste[4][5].
Rebaudioside D	~250-350 times	Generally considered to have a cleaner taste profile with less bitterness than Reb A[6][7].
Rebaudioside M	200-350 times	Known for its sugar-like taste with minimal bitterness and aftertaste[6][8][9].

Table 2: Mean Intensity Scores of In-Mouth, Immediate, and Lingering Sweetness and Bitterness (0.1% Sweetener Solution vs. 14% Sucrose)

Sweetener	In-Mouth Sweetness	Immediate Sweetness (5s post-expectorati on)	Lingering Sweetness (1 min post-expectorati on)	In-Mouth Bitterness	Immediate Bitterness (5s post-expectorati on)
14% Sucrose	~5.3	~3.8	~3.6	~1.0	~1.0
0.1% Reb A	~4.3	~4.5	~4.0	~3.5	~3.5
0.1% Reb D	~5.0	~4.8	~4.5	~1.2	~1.5
0.1% Reb M	~5.5	~5.8	~5.3	~1.1	~1.2

Data derived from consumer panel evaluations on a 15-cm line scale. Higher scores indicate greater intensity.[\[10\]](#)
[\[11\]](#)[\[12\]](#)

Table 3: Check-All-That-Apply (CATA) Aftertaste Descriptors for Rebaudioside A, D, and M

Attribute	Reb A (count)	Reb D (count)	Reb M (count)	Sucrose (count)
Sweet	85	95	100	110
Bitter	60	25	20	10
Chemical	55	30	28	5
Artificial	70	65	68	15
Pleasant	30	70	75	105

Data represents the number of participants (n=126) who selected the attribute to describe the aftertaste of each sweetener solution.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols for Sensory Evaluation

The following are detailed methodologies for key experiments to characterize the sensory profile of **Rebaudioside I**.

Protocol 1: Determination of Sweetness Potency (Equi-sweetness Method)

Objective: To determine the concentration of **Rebaudioside I** that is equally sweet to a series of sucrose solutions.

Materials:

- **Rebaudioside I** (high purity)

- Sucrose (analytical grade)
- Purified, taste-free water
- Graduated cylinders, beakers, and volumetric flasks
- Coded tasting cups

Procedure:

- Panelist Selection and Training:
 - Recruit 10-15 panelists who are non-smokers and have good dental hygiene.
 - Screen panelists for their ability to detect basic tastes (sweet, sour, bitter, salty, umami).
 - Train panelists on the concept of equi-sweetness matching using known sweeteners like sucrose and aspartame.
- Sample Preparation:
 - Prepare a range of sucrose reference solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v in purified water).
 - Prepare a series of stock solutions of **Rebaudioside I** at varying concentrations (e.g., 100, 200, 300, 400, 500 mg/L).
- Sensory Evaluation:
 - Employ a two-alternative forced-choice (2-AFC) or three-alternative forced-choice (3-AFC) method.
 - Present panelists with a sucrose reference solution and two or three coded samples, one of which contains a specific concentration of **Rebaudioside I** and the others are blanks (water).
 - Ask panelists to identify which sample is sweeter than the reference.

- The concentration of **Rebaudioside I** that is identified as equally sweet to the sucrose reference by a statistically significant number of panelists is determined.
- Repeat this process for each sucrose concentration.
- Data Analysis:
 - Calculate the sweetness potency of **Rebaudioside I** at each sucrose equivalence level by dividing the sucrose concentration by the equi-sweet **Rebaudioside I** concentration.

Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To develop a detailed sensory profile of **Rebaudioside I** by identifying and quantifying its sensory attributes.

Materials:

- **Rebaudioside I** solution (at a concentration equi-sweet to a mid-range sucrose solution, e.g., 8%)
- Sucrose solution (e.g., 8%) for comparison
- Reference standards for off-tastes (e.g., caffeine for bitterness, licorice extract for licorice flavor).
- Coded tasting cups
- Data collection software or ballots

Procedure:

- Panelist Training:
 - Use a trained descriptive analysis panel (8-12 members).
 - In initial sessions, have the panel brainstorm and define a list of sensory attributes to describe the taste and aftertaste of **Rebaudioside I** (e.g., sweetness onset, sweetness

intensity, bitterness, licorice flavor, metallic taste, astringency, lingering sweetness, lingering bitterness).

- Provide reference standards to anchor the intensity scales for each attribute.
- Evaluation:
 - Present the panelists with coded samples of the **Rebaudioside I** solution and the sucrose reference in a randomized order.
 - Panelists rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored with "not perceived" and "very strong").
- Data Analysis:
 - Analyze the data using analysis of variance (ANOVA) to identify significant differences in attribute intensities between **Rebaudioside I** and sucrose.
 - Visualize the results using spider plots or bar charts to compare the sensory profiles.

Protocol 3: Time-Intensity (TI) Analysis

Objective: To measure the evolution of sweetness and any off-tastes of **Rebaudioside I** over time.

Materials:

- **Rebaudioside I** solution
- Sucrose solution for comparison
- Computer with time-intensity data acquisition software

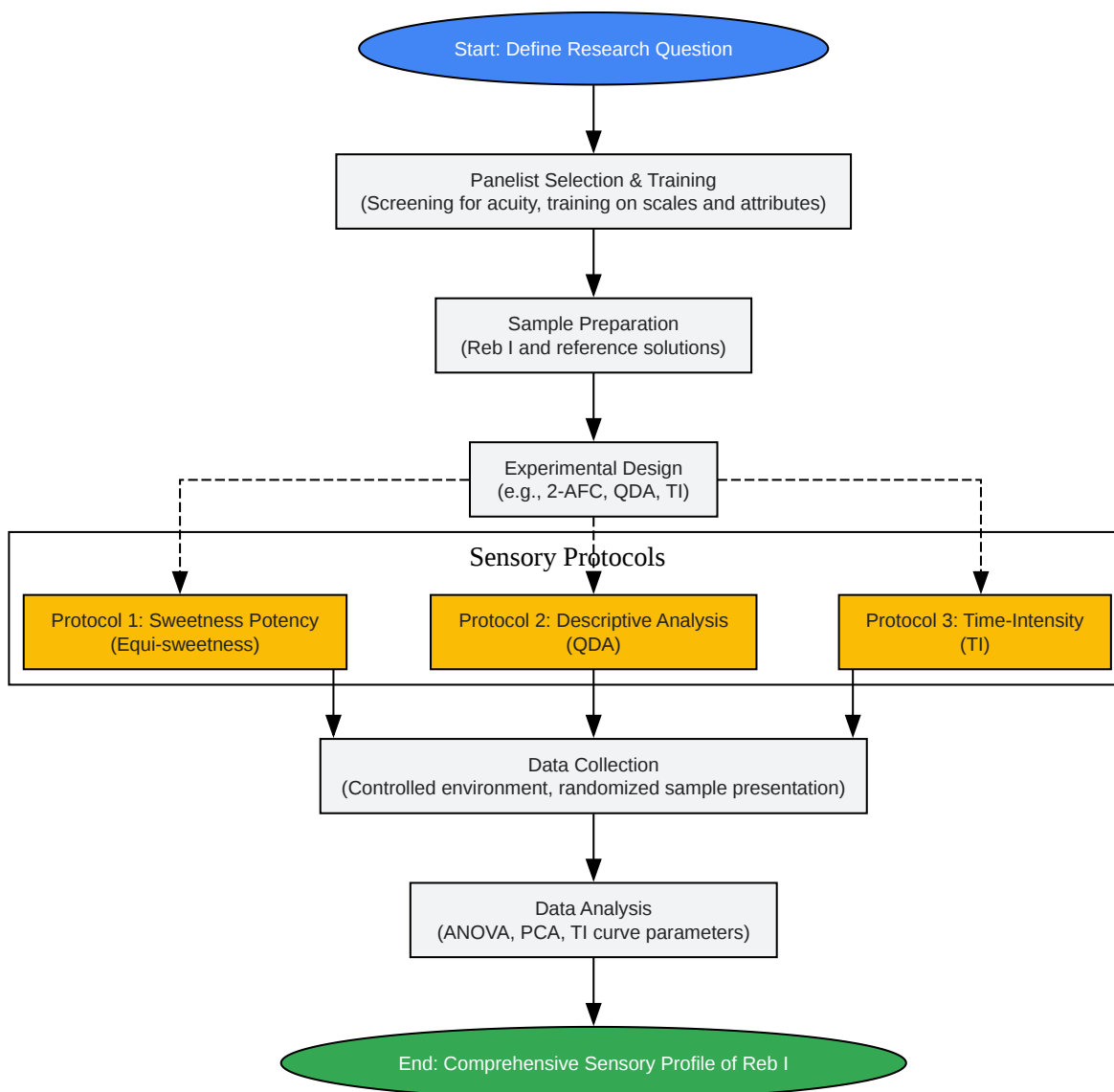
Procedure:

- Panelist Training:
 - Train panelists on the use of the TI software, which typically involves moving a cursor on a scaled line to indicate the perceived intensity of a specific attribute over time.

- Evaluation:
 - Panelists take a defined amount of the sample into their mouth, start the data recording, and rate the intensity of a single attribute (e.g., sweetness) continuously from the moment of ingestion until the sensation is no longer perceived.
 - Panelists rinse with purified water between samples.
 - Repeat the process for other key attributes, such as bitterness.
- Data Analysis:
 - Generate time-intensity curves by averaging the data from all panelists.
 - From these curves, extract key parameters such as maximum intensity (I_{max}), time to maximum intensity (T_{max}), and duration of the sensation.

Visualizations of Experimental Workflows and Signaling Pathways

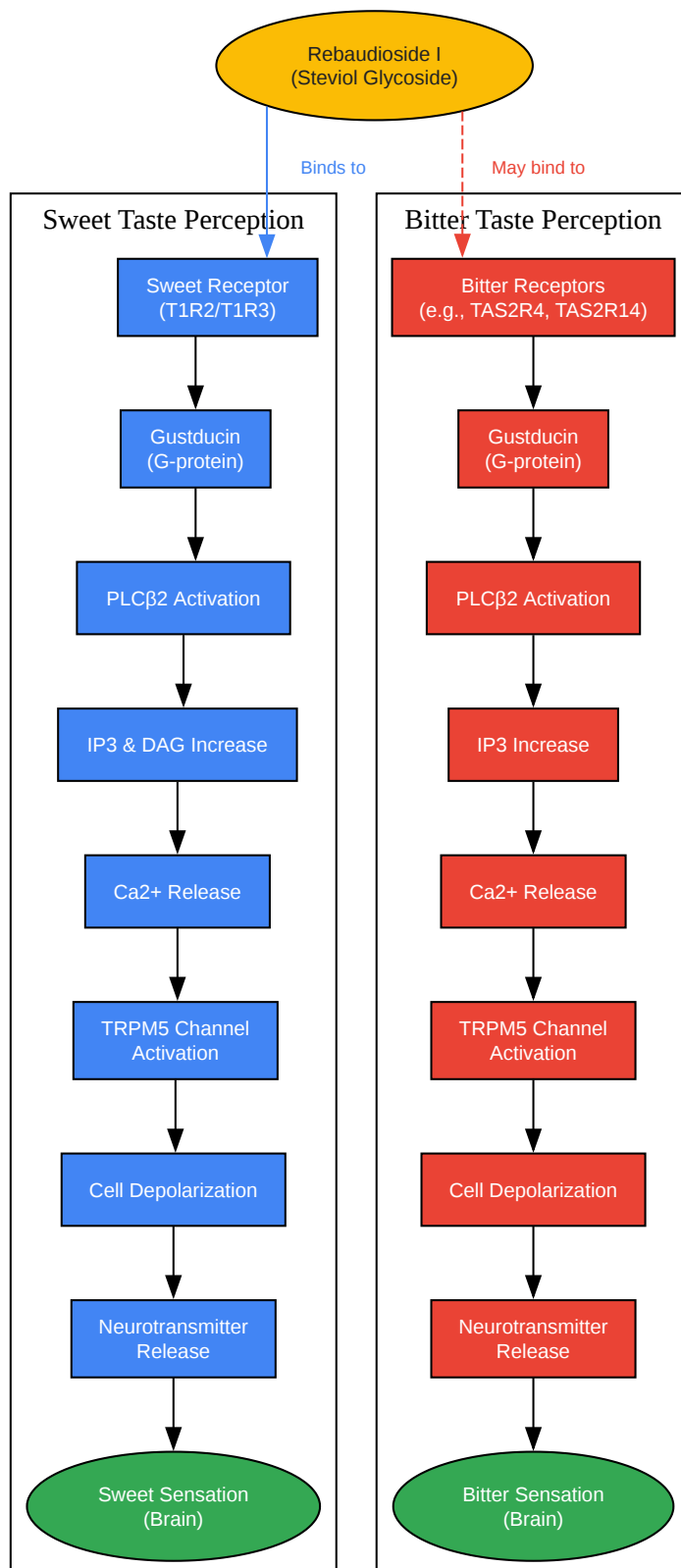
Experimental Workflow for Sensory Evaluation



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Caption: Workflow for the sensory evaluation of **Rebaudioside I**.

Taste Signaling Pathways for Steviol Glycosides



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Caption: Putative taste signaling pathways for **Rebaudioside I**.

Conclusion

The sensory evaluation of **Rebaudioside I** is crucial for its potential application as a high-intensity sweetener. While direct sensory data for Reb I is emerging, the established protocols and comparative data from other rebaudiosides presented in these application notes provide a robust framework for its characterization. A comprehensive sensory analysis, encompassing sweetness potency, descriptive profiling, and temporal dynamics, will elucidate the unique taste profile of **Rebaudioside I** and guide its effective utilization in various products. The interaction of **Rebaudioside I** with both sweet and bitter taste receptors is a key area for investigation to understand its complete sensory perception.

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